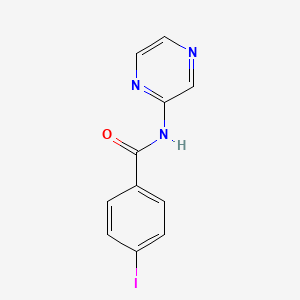

4-iodo-N-(pyrazin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-iodo-N-(pyrazin-2-yl)benzamide” is a chemical compound . It has a molecular weight of 325.11 .

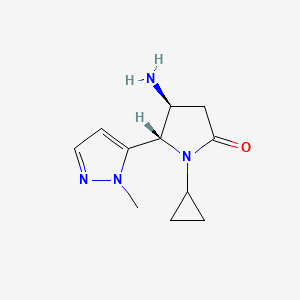

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H8IN3O/c12-9-3-1-8 (2-4-9)11 (16)15-10-7-13-5-6-14-10/h1-7H, (H,14,15,16) . Physical and Chemical Properties Analysis

“this compound” is a powder and it should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Apoptotic Mechanisms

A study by Raffa et al. (2019) synthesized benzamides with modifications at the 4-position of the benzamido moiety, including ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, showing significant antiproliferative activity against human lung carcinoma H292 cells. Compound 26c, in particular, demonstrated the ability to induce intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway, highlighting a potential therapeutic mechanism for cancer treatment Raffa et al., 2019.

Anti-Tubercular Activity

Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives, including substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, which exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This study identifies several compounds with potent inhibitory concentrations, suggesting these benzamides as promising anti-tubercular agents Srinivasarao et al., 2020.

Photophysical Properties for Organic Materials

Yamaji et al. (2017) explored the synthesis of benzamides with pyrazine moieties converted into difluoroboronated complexes, demonstrating novel blue fluorophores. These compounds exhibited unique photophysical properties, with potential applications in biological imaging and organic materials due to their intense luminescence Yamaji et al., 2017.

Synthesis and Characterization of Pyrazine Substitutes

Ahmad et al. (2021) reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, providing insights into the electronic and nonlinear optical properties of these compounds through DFT calculations. This research contributes to the understanding of pyrazine analogs' reactivity parameters and their potential applications in medicinal chemistry Ahmad et al., 2021.

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potential of benzamide derivatives. For instance, Senthilkumar et al. (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and evaluated its antibacterial and antifungal activities, showing promise as a therapeutic agent against various microbial strains Senthilkumar et al., 2021.

Eigenschaften

IUPAC Name |

4-iodo-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPASYKADJIJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)

![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)

![N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2581932.png)

![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)